(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine
Description
Properties
IUPAC Name |
(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFKWILXVDBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649889 | |
| Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805179-91-3 | |
| Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The primary synthetic route to (3-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride involves the cyclization of phenylhydrazine with formamide or related formylating agents to form the 1,2,4-triazole ring system. This is typically followed by functionalization at the 5-position with a methanamine group. The key steps include:
- Cyclocondensation : Phenylhydrazine reacts with formamide under reflux conditions, often in methanol or ethanol, to form the triazole core.
- Introduction of Methanamine Group : The 5-position is functionalized by reaction with appropriate aminomethylating agents or via substitution reactions on preformed triazole intermediates.
- Salt Formation : The free base is often converted to the hydrochloride salt to improve stability and facilitate purification.
Reaction Conditions
- Solvents : Methanol and ethanol are commonly used as solvents due to their polarity and ability to dissolve both reactants and products.
- Catalysts : Acidic or basic catalysts such as triethylamine may be employed to promote cyclization and amine introduction.
- Temperature : Reflux temperatures (typically 80–100°C) are maintained for several hours to ensure completion.
- Purification : Recrystallization from ethanol/water mixtures and chromatographic techniques (silica gel column chromatography with ethyl acetate/methanol gradients) are used to isolate pure product.
Industrial Scale Considerations
In industrial settings, continuous flow reactors and automated systems optimize yield and purity. Large-scale synthesis emphasizes:
- Process Control : Precise temperature and stoichiometry control to maximize conversion and minimize byproducts.
- Purification : Advanced recrystallization and chromatographic purification to achieve >95% purity.
- Yield : Typical yields range from 60% to 75% depending on reaction optimization.
Detailed Reaction Analysis
| Step | Reaction Type | Reagents/Conditions | Outcome/Product | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | Phenylhydrazine + Formamide, reflux in MeOH | 3-Phenyl-1,2,4-triazole intermediate | Formation of triazole ring |
| 2 | Aminomethylation | Aminomethylating agent (e.g., chloromethylamine) with base catalyst | This compound | Introduction of methanamine group |
| 3 | Salt formation | HCl in ethanol | Hydrochloride salt of target compound | Enhances stability and crystallinity |
| 4 | Purification | Recrystallization, chromatography | Pure this compound hydrochloride | >95% purity achieved |
Research Findings on Preparation Optimization
- Stoichiometry : Optimal molar ratios of phenylhydrazine to formamide are approximately 1:1.2 to ensure complete cyclization without excess reagent waste.
- Temperature Control : Maintaining 80–100°C during cyclization prevents decomposition and side reactions.
- Catalyst Selection : Triethylamine improves regioselectivity and reduces side products during aminomethylation.
- Reaction Monitoring : In-situ FTIR spectroscopy tracking the disappearance of nitrile groups (~2200 cm⁻¹) helps determine reaction endpoint, minimizing byproduct formation.
- Purification Strategy : Sequential liquid-liquid extraction (dichloromethane/water), silica gel chromatography, and recrystallization from ethanol/water yield high-purity product.
Analytical Confirmation of Structure
| Technique | Purpose | Observations/Results |
|---|---|---|
| ¹H NMR Spectroscopy | Confirm triazole and methanamine protons | Aromatic protons δ 8.1–8.3 ppm; methanamine -CH₂-NH δ 3.5–4.0 ppm |
| Mass Spectrometry (ESI-MS) | Confirm molecular ion and isotopic pattern | Molecular ion peak at m/z 215.1 ([M+H]+), chlorine isotope pattern evident |
| Elemental Analysis | Verify elemental composition | C: 53.2%, H: 4.8%, N: 24.8%, Cl: 12.6% (matches theoretical) |
| IR Spectroscopy | Identify functional groups | NH₂ stretches near 3350 cm⁻¹; triazole C=N stretch around 1600 cm⁻¹ |
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Outcome |
|---|---|---|
| Reaction Temperature | 80–100°C | Ensures efficient cyclization, avoids decomposition |
| Reaction Time | 4–12 hours | Sufficient for complete conversion |
| Solvent | Methanol, Ethanol | Good solubility and reaction medium |
| Catalyst | Triethylamine (0.1 equiv) | Enhances cyclization and aminomethylation |
| Molar Ratios | Phenylhydrazine:Formamide = 1:1.2 | Optimizes yield and purity |
| Purification Techniques | Recrystallization, Chromatography | Achieves >95% purity |
| Yield | 60–75% | Dependent on optimization of above factors |
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anticancer Potential
The compound also shows promise in anticancer applications. It has been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of key enzymes and pathways critical for tumor growth .
Antiviral Activity
This compound has been evaluated for its antiviral properties against viruses such as HIV and influenza. Its mechanism involves the disruption of viral replication processes.
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral properties, this compound has demonstrated anti-inflammatory effects in preclinical studies. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines .
Case Study 1: Antimicrobial Efficacy
A study conducted by Tantry et al. assessed the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a reduction of cell viability by up to 70% at specific concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with their metabolic processes . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Findings from Comparative Studies
Binding Affinity and Substituent Effects
- Phenyl vs. Smaller Substituents : The phenyl group in this compound enhances hydrophobic interactions in binding pockets, as seen in its role in EGFR/HER-2 inhibitors . However, indicates that replacing phenyl with hydrogen in related scaffolds reduces binding free energy (suggesting higher affinity), highlighting a trade-off between steric bulk and binding efficiency .
Pharmacokinetic and Physicochemical Properties
- Cyclopropyl Substitution : (3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride shows improved solubility over the phenyl analogue, attributed to reduced hydrophobicity, making it favorable for oral bioavailability .
- Piperidine vs.
Polymorphism and Crystallization
- Polymorphs of triazole-containing coumarin derivatives (e.g., 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)-2H-1-benzopyran-2-one) demonstrate that solvent choice during synthesis affects crystal packing, which can influence dissolution rates and bioavailability .
Biological Activity
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from relevant studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various pharmacological activities. The phenyl group attached to the triazole enhances its biological interactions.
Antimicrobial Activity
Studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showcasing potential as an antifungal agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Escherichia coli | 14 | 64 µg/mL |
These results suggest that the compound can effectively inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent investigations have revealed that this compound may induce apoptosis in cancer cells. For instance, it has shown effectiveness against human melanoma and breast cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Induction of caspase activation |
| IGR39 (Melanoma) | 8 | Disruption of mitochondrial function |
The apoptosis induction is linked to the activation of caspases and disruption of mitochondrial integrity, suggesting a potential pathway for cancer treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes involved in drug metabolism, which can affect the pharmacokinetics of co-administered drugs.
- Receptor Modulation : It may interact with various receptors in cells, leading to altered signaling pathways that promote apoptosis or inhibit proliferation.
- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to target sites on enzymes and receptors through hydrogen bonding and hydrophobic interactions.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against Candida species. Results indicated that the compound significantly reduced fungal load in infected animal models compared to controls.
Case Study 2: Cancer Treatment
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a decrease in cell viability and increased apoptosis markers. This supports its potential use as an anticancer therapeutic.
Q & A
How can the synthesis of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine be optimized for high yield and purity?
Methodological Answer:
Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using continuous flow reactors (CFRs) can enhance reaction efficiency and reproducibility by ensuring consistent mixing and heat transfer. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloroxide gradients) improves purity. Monitoring intermediates with TLC or HPLC ensures reaction progression .
What advanced techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .
- NMR spectroscopy : H and C NMR identify proton environments and confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.5 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 189.1) .
How does tautomerism affect crystallographic data interpretation for this compound?
Methodological Answer:
Tautomerism (e.g., 3-phenyl vs. 5-phenyl triazole isomers) can lead to mixed crystal structures. Single-crystal XRD analysis at low temperatures (e.g., 223 K) minimizes thermal motion artifacts. SHELXD or SHELXE software helps differentiate tautomers by refining occupancy factors and hydrogen-bond geometries. Planarity deviations (<5° dihedral angles) between triazole and phenyl rings indicate structural stability .
What methodologies are used to assess its pharmacological activity, such as actoprotective effects?
Methodological Answer:
- In vivo models : Rodent forced-swim tests evaluate actoprotective activity. Compare endurance times against controls (e.g., riboxin as a reference drug).
- Structure-activity relationship (SAR) : Modify the triazole’s substituents (e.g., thiophen-2-ylmethyl groups) and measure activity changes. Sodium/potassium counterion substitutions can alter bioavailability .
How should researchers address contradictory data in biological activity assays?
Methodological Answer:
- Statistical validation : Use ANOVA or Tukey’s HSD test to confirm significance (e.g., p < 0.05).
- Control experiments : Replicate assays under standardized conditions (pH, temperature).
- Meta-analysis : Cross-reference with literature on analogous triazole derivatives (e.g., COX-2 inhibitors) to identify trends .
What strategies guide SAR studies for enhancing target selectivity?
Methodological Answer:
- Electron-withdrawing/donating groups : Introduce halogens (Cl, F) or methoxy groups to modulate electron density and binding affinity.
- Steric effects : Bulky tert-butyl groups at the phenyl ring reduce off-target interactions.
- In silico docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., COX-2 active site) .
How is the compound’s stability evaluated under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- pH stability : Test in buffers (pH 1–13) and analyze by UV-Vis spectroscopy (λ = 254 nm) for absorbance shifts .
What computational tools predict synthetic pathways for novel derivatives?
Methodological Answer:
AI-driven platforms (e.g., IBM RXN for Chemistry) generate retrosynthetic routes using SMILES notation. Density functional theory (DFT) calculations (Gaussian 09) optimize transition states and predict reaction feasibility .
Which analytical methods ensure purity and identity in batch-to-batch production?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with gradient elution (0.1% TFA in water/acetonitrile).
- Elemental analysis : Confirm C, H, N percentages within ±0.3% of theoretical values.
- Melting point consistency : Compare observed ranges (e.g., 160–162°C) across batches .
What safety protocols are critical when handling hazardous intermediates during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
